molecular formula C5H8N2O B14588127 2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- CAS No. 61324-65-0

2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)-

Katalognummer: B14588127
CAS-Nummer: 61324-65-0
Molekulargewicht: 112.13 g/mol
InChI-Schlüssel: ZUYSNGAVRCSZJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- is a heterocyclic organic compound that belongs to the class of pyrrolones Pyrrolones are five-membered lactams containing a nitrogen atom in the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which includes the condensation of 2,5-dimethoxytetrahydrofuran with methylamine under acidic conditions . Another method involves the reduction of 3,4-dihydro-2H-pyrrol-5-amine hydrochloride using suitable reducing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Pyrrol-2-one, 3,4-dihydro-5-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylamino group plays a crucial role in its interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

61324-65-0

Molekularformel

C5H8N2O

Molekulargewicht

112.13 g/mol

IUPAC-Name

5-methyliminopyrrolidin-2-one

InChI

InChI=1S/C5H8N2O/c1-6-4-2-3-5(8)7-4/h2-3H2,1H3,(H,6,7,8)

InChI-Schlüssel

ZUYSNGAVRCSZJZ-UHFFFAOYSA-N

Kanonische SMILES

CN=C1CCC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.